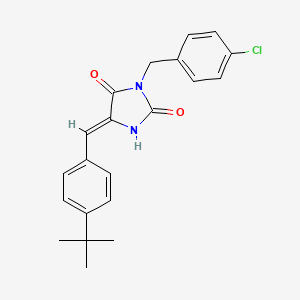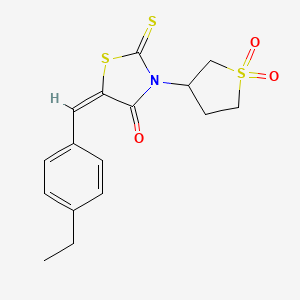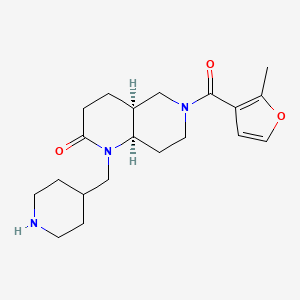![molecular formula C16H14ClNO3 B5396643 methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate](/img/structure/B5396643.png)
methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate involves the inhibition of IKKβ, a protein kinase that is involved in the activation of NF-κB. By inhibiting IKKβ, methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate prevents the activation of NF-κB and the subsequent inflammatory response. methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules, which play a role in the recruitment of immune cells to sites of inflammation. methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has also been found to induce the expression of pro-apoptotic proteins and to inhibit the expression of anti-apoptotic proteins in cancer cells.
实验室实验的优点和局限性
One of the advantages of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It has also been found to be relatively stable and to have a long half-life. However, methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has been found to have some limitations in lab experiments, including its low solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are a number of future directions for the study of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate. One area of research is the development of more potent and selective inhibitors of IKKβ. Another area of research is the investigation of the potential applications of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate in the treatment of other diseases, such as neurodegenerative disorders. Additionally, there is a need for further studies to investigate the safety and efficacy of methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate in preclinical and clinical trials.
Conclusion:
In conclusion, methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate is a small molecule inhibitor that has been extensively studied in scientific research for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and autoimmune disorders. methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate inhibits the activation of NF-κB by inhibiting IKKβ, and it has been found to have a number of biochemical and physiological effects. While methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has some limitations in lab experiments, there are a number of future directions for the study of this compound.
合成方法
Methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 3-methylbenzoic acid in the presence of triethylamine to form methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate. The final product can be purified using column chromatography.
科学研究应用
Methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has been extensively studied in scientific research for its potential applications in the treatment of various diseases. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of cancer and autoimmune disorders. methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation.
属性
IUPAC Name |
methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-9-12(16(20)21-2)5-8-14(10)18-15(19)11-3-6-13(17)7-4-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCXSJUHPMETBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5396569.png)
![3-(3-chlorophenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5396570.png)
![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B5396589.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5396590.png)


![N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5396616.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5396622.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)

![5-tert-butyl-2-[(4-tert-butylphenoxy)methyl]-3-furoic acid](/img/structure/B5396661.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5396678.png)
![7-(3-chlorophenyl)-4-[(5-ethylpyridin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5396679.png)